Quinazoline
Overview
Description
Quinazoline is an organic compound with the chemical formula C₈H₆N₂. It is an aromatic heterocycle consisting of two fused six-membered rings: a benzene ring and a pyrimidine ring. This compound is a light yellow crystalline solid that is soluble in water. This compound and its derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications .
Synthetic Routes and Reaction Conditions:
- The synthesis of this compound was first reported in 1895 by August Bischler and Lang through the decarboxylation of this compound-2-carboxylic acid .
- In 1903, Siegmund Gabriel synthesized this compound from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine. This intermediate then condensed with formic acid to yield dihydrothis compound, which was subsequently oxidized to this compound .
- Modern synthetic methods include the reaction of anthranilic acid with formamide or formic acid, and the cyclization of 2-aminobenzonitrile with formamide .
Industrial Production Methods:
- Industrial production of this compound derivatives often involves the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis reactions .
- Transition metal-free approaches and base-driven synthesis in water are also employed for the efficient production of this compound derivatives .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids are commonly used oxidizing agents.
Reduction: Hydrogen iodide and red phosphorus are used for the reduction of nitro groups to amines.
Substitution: Halogenated this compound derivatives react with nucleophiles such as amines and thiols under mild conditions.
Major Products:
Mechanism of Action
Quinazoline is a nitrogen-containing heterocyclic compound that has been the subject of extensive research due to its wide range of biological activities . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound has been found to target a variety of biological receptors and enzymes. It has been associated with analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . In cancer treatment, this compound derivatives have been found to target tyrosine kinases . Another study found that a synthesized this compound compound acted as a potent inhibitor of vascular endothelial cell growth (VEGF) RTK, and also exhibited activity against epidermal growth factor .
Mode of Action
The mode of action of this compound is dependent on its specific targets. For instance, in cancer treatment, this compound derivatives inhibit tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell . This action can disrupt the signaling pathways that promote cell proliferation and survival, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
This compound affects various biochemical pathways depending on its specific targets. For instance, in cancer treatment, the inhibition of tyrosine kinases by this compound derivatives can affect multiple signaling pathways involved in cell proliferation and survival . This can lead to the inhibition of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound derivatives can vary depending on their specific chemical structure. A common challenge in the development of this compound-based drugs is the optimization of their pharmacokinetic properties to ensure effective bioavailability . This involves careful consideration of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of this compound’s action is largely dependent on its specific targets and mode of action. For instance, in cancer treatment, the inhibition of tyrosine kinases can lead to the disruption of signaling pathways that promote cell proliferation and survival, resulting in the inhibition of cancer cell growth and the induction of apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy and stability of this compound-based drugs can be affected by factors such as pH, temperature, and the presence of other substances . Therefore, these factors need to be carefully considered in the development and administration of this compound-based drugs.
Biochemical Analysis
Biochemical Properties
Quinazoline interacts with various enzymes, proteins, and other biomolecules. It is known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. Its diverse pharmacological response has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The developing understanding of this compound derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Scientific Research Applications
Quinazoline and its derivatives have a wide range of applications in scientific research:
Chemistry: this compound derivatives are used as building blocks for the synthesis of complex organic molecules.
Medicine: this compound derivatives exhibit significant pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Industry: this compound compounds are used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Quinazoline is structurally similar to other diazanaphthalenes, including:
Cinnoline: An isomer of this compound with nitrogen atoms at positions 1 and 2 of the naphthalene ring.
Quinoxaline: An isomer with nitrogen atoms at positions 1 and 4 of the naphthalene ring.
Phthalazine: An isomer with nitrogen atoms at positions 1 and 3 of the naphthalene ring.
Uniqueness of this compound:
- This compound’s unique structure allows for a wide range of chemical modifications, making it a versatile scaffold for drug development .
- Its ability to form stable N-oxide derivatives and participate in various chemical reactions enhances its utility in medicinal chemistry .
This compound and its derivatives continue to be a focal point of research due to their diverse biological activities and potential therapeutic applications. The ongoing study of these compounds promises to yield new insights and advancements in various scientific fields.
Properties
IUPAC Name |
quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVCLYRUEFBMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075214 | |
Record name | Quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253-82-7 | |
Record name | Quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUINAZOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB9QUR18NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do quinazoline derivatives exert their anticancer effects?
A1: this compound derivatives display anticancer activity through various mechanisms. They have been shown to:
- Inhibit tyrosine kinase activity: Specifically targeting the epidermal growth factor receptor (EGFR) by binding to the ATP binding site. [] This disrupts downstream signaling pathways involved in cell proliferation and survival. [, , , ]
- Induce apoptosis: Triggering programmed cell death in cancer cells, often through both classical apoptosis pathways and overcoming anoikis resistance. []
- Impair tumor vascularity: Disrupting the formation of new blood vessels within tumors, effectively starving them of nutrients and oxygen. []
- Modulate gene and protein expression: Affecting key players in cancer progression, including receptor tyrosine kinases, dihydrofolate reductase (DHFR), topoisomerases, histone deacetylases, and apoptotic proteins. []
Q2: Can you elaborate on the role of quinazolines as dihydrofolate reductase (DHFR) inhibitors?
A2: Similar to the prominent antifolates methotrexate and aminopterin, this compound analogs demonstrate inhibitory activity against DHFR. [, ] This enzyme is crucial for folate metabolism, essential for DNA synthesis and cell division.
Q3: How do quinazolines interact with DHFR at a molecular level?
A3: Crystallographic studies of quinespar, a this compound analog of methotrexate, suggest that 2,4-diaminoquinazolines bind to DHFR similarly to 2,4-diaminopteridines. [] The orientation of the this compound ring within the molecule, relative to folic acid and DHFR-bound methotrexate, provides insights into the binding interaction. []
Q4: Are there specific structural features of quinazolines that contribute to their antileishmanial activity?
A4: Research indicates that N2,N4-disubstituted this compound-2,4-diamines exhibit promising antileishmanial activity against Leishmania donovani and L. amazonensis. [] Further studies on structure-activity relationships are crucial to optimize efficacy and pharmacokinetic properties.
Q5: What is the basic chemical structure of this compound?
A5: this compound is a heterocyclic compound composed of a benzene ring fused with a pyrimidine ring. []
Q6: How do spectroscopic techniques aid in characterizing this compound derivatives?
A6: Various spectroscopic methods are employed to elucidate the structure of newly synthesized this compound derivatives. These include:
- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the arrangement of atoms within the molecule. Both 1H NMR and 13C NMR are frequently used. [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and provides information about fragmentation patterns, aiding in structural elucidation. [, , ]
Q7: How stable are this compound derivatives under various conditions?
A7: The stability of quinazolines can vary depending on their specific chemical structure and environmental conditions. Studies have investigated stability under:
- Stressful conditions: Assessing the impact of temperature, light, oxidants, and acidic/alkaline hydrolysis. []
- Formulation: Evaluating stability in various formulations and exploring strategies to improve solubility, bioavailability, and shelf-life. []
Q8: How is computational chemistry employed in this compound research?
A8: Computational methods play a crucial role in:
- Drug design: Employing molecular docking simulations to predict binding affinities and interactions with target proteins, such as DHFR and EGFR. [, , ]
- Structure-activity relationship (SAR) studies: Developing quantitative SAR (QSAR) models to correlate structural features of quinazolines with their biological activity. []
- Mechanistic investigations: Utilizing density functional theory (DFT) calculations to gain a deeper understanding of reaction mechanisms and catalytic properties. []
Q9: How do structural modifications impact the biological activity of quinazolines?
A9: Extensive SAR studies have revealed crucial insights into the impact of substituents on this compound activity:
- 4-Anilino substituents: Small lipophilic electron-withdrawing groups at the 3-position of the phenyl ring enhance potency against EGFR. []
- This compound ring substituents: Electron-donating groups at the 6- or 7-position generally increase activity, with 6,7-dimethoxy derivatives exhibiting high potency. []
- Acrylamide derivatives: Introduction of acrylamide moieties at the 6-position can lead to irreversible inhibition of EGFR. []
Q10: What are the implications of SAR findings for drug development?
A10: Understanding SAR is essential for optimizing lead compounds to achieve:
Q11: What types of in vitro assays are employed to evaluate this compound activity?
A11: Researchers utilize various in vitro assays to assess the biological activity of this compound derivatives. These include:
- Cytotoxicity assays (e.g., MTT assay): Measuring the ability of compounds to inhibit the growth and survival of cancer cells. [, , , ]
- Enzyme inhibition assays: Quantifying the ability of compounds to inhibit the activity of specific enzymes, such as DHFR and EGFR. [, , , , ]
- Antiviral assays: Evaluating the ability of compounds to inhibit viral replication, as demonstrated with human cytomegalovirus. []
Q12: What in vivo models are used to study this compound efficacy?
A12: Animal models play a crucial role in evaluating the in vivo efficacy and safety of promising this compound derivatives. Examples include:
- Human tumor xenograft models: Assessing tumor growth inhibition in mice implanted with human cancer cells. []
- Murine models of visceral leishmaniasis: Evaluating the efficacy of compounds in reducing parasite burden in infected animals. []
Q13: What are the key challenges and future directions in this compound research?
A13: While quinazolines hold significant promise as therapeutic agents, several challenges remain:
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